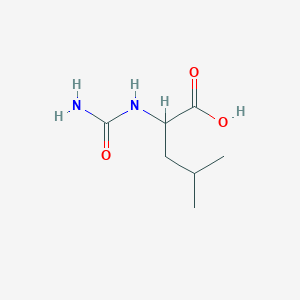
4-Methyl-2-ureido-pentanoic acid
概要
説明
4-Methyl-2-ureido-pentanoic acid is a compound with the molecular formula C7H14N2O3 and a molecular weight of 174.197 g/mol . It is used primarily in proteomics research . This compound is a modified amino acid, specifically a derivative of leucine, where the amino group is replaced by a ureido group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-ureido-pentanoic acid typically involves the reaction of leucine with urea under specific conditions. The process can be summarized as follows:
Starting Material: Leucine
Reagent: Urea
Conditions: The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the ureido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix leucine and urea.
Temperature Control: Precise temperature control is maintained to ensure optimal reaction conditions.
Purification: The product is purified using crystallization or chromatography techniques to achieve high purity levels.
化学反応の分析
Types of Reactions
4-Methyl-2-ureido-pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ureido group back to an amino group.
Substitution: The ureido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Methyl-2-ureido-pentanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and function.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to leucine.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 4-Methyl-2-ureido-pentanoic acid involves its interaction with specific molecular targets and pathways. The ureido group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, protein-protein interactions, and cellular signaling pathways.
類似化合物との比較
Similar Compounds
Leucine: The parent amino acid from which 4-Methyl-2-ureido-pentanoic acid is derived.
N-Acetyl-leucine: Another modified leucine derivative with different functional groups.
Leucine Methyl Ester: A methylated form of leucine used in various chemical reactions.
Uniqueness
This compound is unique due to the presence of the ureido group, which imparts distinct chemical and biological properties. This modification allows it to participate in specific reactions and interactions that are not possible with other leucine derivatives.
特性
IUPAC Name |
2-(carbamoylamino)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-4(2)3-5(6(10)11)9-7(8)12/h4-5H,3H2,1-2H3,(H,10,11)(H3,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIBQJHHPDRAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332538 | |
| Record name | 4-Methyl-2-ureido-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42534-05-4 | |
| Record name | 4-Methyl-2-ureido-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















